5-ACETYL-2,2'-BITHIENYL
Overview
Description
5-ACETYL-2,2'-BITHIENYL is a synthetic organic compound with the molecular formula C12H10OS2. It is characterized by its yellow crystalline powder form and is soluble in organic solvents such as chloroform and methanol. This compound is also known by other names such as 5-acetyl-2,2’-bithiophene and 1-(2,2’-bithiophenyl-5-yl)ethanone .
Preparation Methods
The synthesis of 5-ACETYL-2,2'-BITHIENYL involves several routes. One common method includes the reaction of 2,2’-bithiophene with acetyl chloride in the presence of a catalyst. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-ACETYL-2,2'-BITHIENYL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using halogens or nitrating agents.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired product formation.
Scientific Research Applications
5-ACETYL-2,2'-BITHIENYL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-ACETYL-2,2'-BITHIENYL involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.
Comparison with Similar Compounds
5-ACETYL-2,2'-BITHIENYL can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Similar in structure but with only one thiophene ring.
2,2’-Bithiophene: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity.
The uniqueness of this compound lies in its dual thiophene rings and acetyl group, which confer specific chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
1-(5-thiophen-2-ylthiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS2/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGAOTYPISAEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345689 | |
Record name | 1-([2,2'-Bithiophen]-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3515-18-2 | |
Record name | 1-([2,2'-Bithiophen]-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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